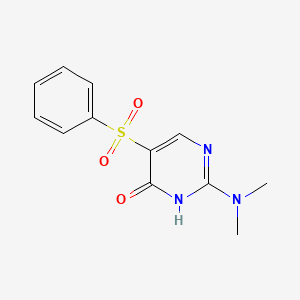

2-(Dimethylamino)-5-(phenylsulfonyl)-4-pyrimidinol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Dimethylamino)-5-(phenylsulfonyl)-4-pyrimidinol (DMAP-PY) is a synthetic compound that has been studied for its potential applications in a variety of scientific research fields. DMAP-PY is a derivative of pyrimidinol, which is a heterocyclic aromatic compound that is composed of three nitrogen atoms and four carbon atoms. DMAP-PY has been studied for its potential to act as a catalyst for various reactions, as well as its ability to act as a ligand for metal ions. In addition, DMAP-PY has been investigated for its potential applications in the fields of drug delivery, biochemistry, and physiology.

Aplicaciones Científicas De Investigación

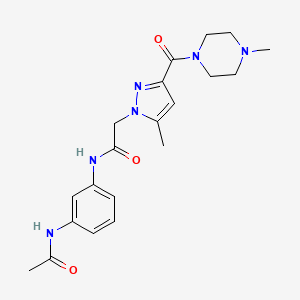

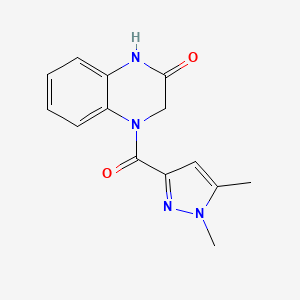

Chemical Structure and Functional Groups

The queried compound contains several functional groups and structural motifs common in pharmaceuticals and research chemicals, such as a pyrimidinol ring, a sulfonyl group, and a dimethylamino group. These features suggest potential applications in drug discovery and development, given their relevance in medicinal chemistry for their pharmacological properties.

Potential Research Applications

Pharmacological Research : Compounds with similar structures, such as those containing pyrimidine rings, are often explored for their pharmacological effects. For example, studies on N-Benzylphenethylamine ("NBOMe") hallucinogens have focused on their binding affinity to 5-HT2A receptors, indicating the potential for research into psychiatric and neurological disorders (Halberstadt, 2017).

Chemical Synthesis and Catalysis : The importance of hybrid catalysts in the synthesis of complex organic compounds, including pyrimidines, highlights the potential for research into new synthetic methodologies. Such studies can lead to the development of more efficient, selective, and environmentally friendly chemical processes (Parmar, Vala, & Patel, 2023).

Neurodegenerative Disease Research : Compounds structurally related to 2-(Dimethylamino)-5-(phenylsulfonyl)-4-pyrimidinol may be used in the development of diagnostic tools or treatments for diseases like Alzheimer's. For instance, amyloid imaging ligands used to measure amyloid in vivo in the brain are crucial for understanding the pathophysiological mechanisms and progression of Alzheimer's disease (Nordberg, 2007).

Antidiabetic Drug Research : Metformin, another compound with a dimethylamino group, serves as a prime example of the therapeutic potential of such structures. Its mechanism involves improving hepatic and peripheral tissue sensitivity to insulin, indicating a research avenue into metabolic disorders (Triggle & Ding, 2017).

Propiedades

IUPAC Name |

5-(benzenesulfonyl)-2-(dimethylamino)-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S/c1-15(2)12-13-8-10(11(16)14-12)19(17,18)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBXCWARQOVLKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C(=O)N1)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49679210 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorobenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2933582.png)

![2-Chloro-N-[2,2-difluoro-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B2933585.png)

![3-allyl-8-(4-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2933586.png)

![4-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2933587.png)

![Tert-butyl N-[4-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate](/img/structure/B2933596.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide](/img/structure/B2933601.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2933603.png)

![1-Cycloheptyl-3-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)urea](/img/structure/B2933604.png)